threo-3-methyl-L-aspartic acid
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Overview
Description
Threo-3-methyl-L-aspartic acid is an aspartic acid derivative having a 3-methyl substituent. It is a non-proteinogenic L-alpha-amino acid and an amino dicarboxylic acid. It is a conjugate acid of a threo-3-methyl-L-aspartate(1-).
Scientific Research Applications
Enzyme Engineering for Asymmetric Synthesis
Threo-3-methyl-L-aspartic acid, as a derivative of aspartic acid, has been a subject of interest in enzyme engineering. Research by Raj et al. (2012) in "Nature Chemistry" demonstrates the engineering of methylaspartate ammonia lyase to catalyze the asymmetric synthesis of aspartic acid derivatives, including threo-3-methyl-L-aspartic acid. This process is significant for producing chiral building blocks for pharmaceuticals and biological research tools (Raj et al., 2012).
Pharmacological Characterization in Neurotransmission
A study by Fu et al. (2018) in the "Journal of Medicinal Chemistry" involved the synthesis and pharmacological characterization of L-threo-3-substituted Asp derivatives. These derivatives were found to be nonsubstrate inhibitors of excitatory amino acid transporters (EAATs), playing a role in glutamatergic neurotransmission. This study highlights the importance of threo-3-methyl-L-aspartic acid and its derivatives in neurotransmitter regulation and potential therapeutic applications (Fu et al., 2018).
Microbial Synthesis of L-threo-3-Hydroxyaspartic Acid
Hara et al. (2015) in "Applied and Environmental Microbiology" developed a novel process for synthesizing L-threo-3-hydroxyaspartic acid (a related compound to threo-3-methyl-L-aspartic acid) using microbial hydroxylase and hydrolase. This study showcases the potential for efficient and scalable production of aspartic acid derivatives through microbial means (Hara, Nakano, & Kino, 2015).
properties
CAS RN |
6061-13-8 |
---|---|
Product Name |
threo-3-methyl-L-aspartic acid |
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
InChI Key |
LXRUAYBIUSUULX-HRFVKAFMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(=O)O |
SMILES |
CC(C(C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O |
Other CAS RN |
6061-13-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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